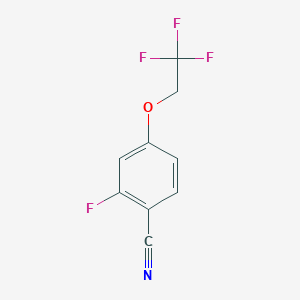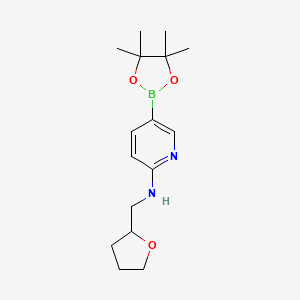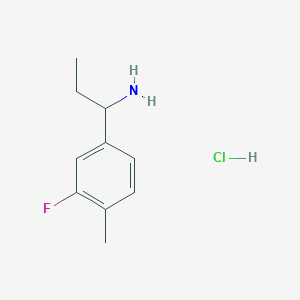
2-氟-4-(2,2,2-三氟乙氧基)苯甲腈
描述
2-Fluoro-4-(2,2,2-trifluoroethoxy)benzonitrile is a chemical compound with the CAS Number: 1499400-23-5 . It has a molecular weight of 219.14 .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-4-(2,2,2-trifluoroethoxy)benzonitrile consists of a benzonitrile group with a fluorine atom and a trifluoroethoxy group attached to the benzene ring .科学研究应用
合成与表征
合成方法:作为比卡鲁胺的一种中间体,4-氨基-2-(三氟甲基)苯甲腈的合成涉及溴化、格氏反应、氰化和胺化,提供了一种环境友好的方法。此合成从间氟-(三氟甲基)苯开始,总产率达到 49.2% (Zhang, 2012).
光谱分析:已经研究了通过 C-H 锂化和随后在连续流动条件下用碘处理对 4-氟-2-(三氟甲基)苯甲腈进行碘化的过程。筛选结果表明 LDA 和 PhLi 都是此过程的有效碱。原位 NMR 和 IR 光谱允许观察 5-[Li] 物种及其转化为热力学上更稳定的 3-[Li] 物种 (Dunn et al., 2018).
环加成反应:五氟-和五氯-苯甲腈 N-氧化物已经从相应的五卤代苯甲醛肟合成。这些腈氧化物很容易与苯乙烯和苯乙炔发生环加成反应,从而形成异恶唑啉和异恶唑 (Wakefield & Wright, 1970).
光催化生成:一项研究报道了从 4-(三氟甲氧基)苯甲腈光催化生成高亲电中间体。此过程导致其分解成氟光气和苯甲腈。原位产生的氟光气用于制备各种衍生物,产率从中等至极佳 (Petzold et al., 2018).
液晶相变温度:已经研究了各种氟代取代苯甲腈的合成和液晶相变温度。这些化合物包含一个与苯甲腈连接的反式-4-(正烷基)环己烷环,显示出比非侧向取代类似物更高的向列各向同性转变温度 (Kelly & Schad, 1985).
功能应用
荧光量子产率:在 4-(1-氮杂环丁基)苯甲腈中引入氟取代基会导致各种溶剂中的荧光量子产率和衰减时间发生变化。这项研究提供了对这些化合物中激发单重态的无辐射失活的见解 (Druzhinin et al., 2001).
氟对氨基酸的影响:合成了天然来源的氟氨基酸 4-氟-苏氨酸并对其进行了表征。进行了光谱表征以确定酸解离常数和等电点,突出了氟对构象异构体稳定性和种群的影响 (Potenti et al., 2021).
化学加成:在汞灯 254 纳米光照射下,2,2,2-三氟乙醇与苯甲腈的光化学加成反应导致各种立体异构体的形成。这项研究提供了对反应机理和这些加成产物的潜在应用的见解 (Foster et al., 1998).
钯催化的反应:已经研究了缺电子的芳基氟化物的钯催化的胺化、斯蒂尔偶联和铃木偶联,包括苯甲腈衍生物。这项研究有助于理解催化机理以及在药物化学和合成中的广泛应用 (Kim & Yu, 2003).
电化学还原:已经探索了氟代苯甲腈在非质子介质中的电化学还原,重点关注二聚化和分解的并发过程。这项研究证明了制备性电化学还原获得脱氟产物的潜力 (Efremova et al., 2003).
生化分析
Biochemical Properties
2-Fluoro-4-(2,2,2-trifluoroethoxy)benzonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and van der Waals interactions due to the presence of fluorine atoms. These interactions can influence the activity of enzymes and proteins, potentially leading to changes in biochemical pathways .
Cellular Effects
2-Fluoro-4-(2,2,2-trifluoroethoxy)benzonitrile has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may modulate the activity of specific kinases and transcription factors, leading to changes in gene expression patterns. Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux .
Molecular Mechanism
The molecular mechanism of action of 2-Fluoro-4-(2,2,2-trifluoroethoxy)benzonitrile involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzymes, affecting their catalytic activity. Furthermore, 2-Fluoro-4-(2,2,2-trifluoroethoxy)benzonitrile can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluoro-4-(2,2,2-trifluoroethoxy)benzonitrile can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions (2-8°C) but may degrade over extended periods or under different environmental conditions. Long-term exposure to 2-Fluoro-4-(2,2,2-trifluoroethoxy)benzonitrile can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Fluoro-4-(2,2,2-trifluoroethoxy)benzonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions. Threshold effects have been observed, where a specific dosage range results in significant biochemical and physiological changes. Toxic effects at high doses may include cellular damage, disruption of metabolic pathways, and alterations in organ function .
Metabolic Pathways
2-Fluoro-4-(2,2,2-trifluoroethoxy)benzonitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels. These interactions can have downstream effects on cellular energy production, biosynthesis, and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 2-Fluoro-4-(2,2,2-trifluoroethoxy)benzonitrile within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, it may localize to specific cellular compartments or accumulate in certain tissues. The distribution of 2-Fluoro-4-(2,2,2-trifluoroethoxy)benzonitrile can influence its biological activity and overall efficacy .
Subcellular Localization
The subcellular localization of 2-Fluoro-4-(2,2,2-trifluoroethoxy)benzonitrile is determined by targeting signals and post-translational modifications. The compound may be directed to specific organelles, such as the mitochondria, nucleus, or endoplasmic reticulum, where it can exert its effects. The localization of 2-Fluoro-4-(2,2,2-trifluoroethoxy)benzonitrile can impact its activity and function, influencing cellular processes and biochemical pathways .
属性
IUPAC Name |
2-fluoro-4-(2,2,2-trifluoroethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F4NO/c10-8-3-7(2-1-6(8)4-14)15-5-9(11,12)13/h1-3H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POCRQWFKJKBFEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![tert-butyl N-{7-oxabicyclo[2.2.1]heptan-2-yl}carbamate](/img/structure/B1406870.png)
![2-methyl-1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)propan-1-amine dihydrochloride](/img/structure/B1406873.png)
![(R)-2-((5-(1H-pyrazolo[4,3-b]pyridin-5-yl)pyridin-3-yl)amino)-2-phenylethanol](/img/structure/B1406874.png)

![7'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B1406878.png)

